N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative with a complex molecular architecture. The compound features a central oxalamide backbone, substituted with a cyclohexenyl ethyl group at the N1 position and a morpholinoethyl-indolinyl moiety at the N2 position.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3/c1-28-12-10-21-17-20(7-8-22(21)28)23(29-13-15-32-16-14-29)18-27-25(31)24(30)26-11-9-19-5-3-2-4-6-19/h5,7-8,17,23H,2-4,6,9-16,18H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNARXJSITVWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as cyclohexene derivatives, indoline derivatives, and morpholine derivatives. These intermediates are then coupled through a series of reactions, including amide bond formation, to yield the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might allow for the creation of novel materials with specific properties.
Biology and Medicine
In biology and medicine, “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” could be investigated for its potential as a therapeutic agent
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparisons with other oxalamide derivatives and related scaffolds. Below is an analysis of key analogs and their properties:
Table 1: Structural and Functional Comparison
| Compound Name / Class | Key Structural Features | Known Biological Activity | Physicochemical Properties (LogP, PSA) | References |
|---|---|---|---|---|
| Target Compound | Oxalamide core, cyclohexenyl, morpholinoethyl-indolinyl | Unknown (hypothesized kinase inhibition) | LogP: ~4.2 (predicted), PSA: ~110 Ų | N/A |
| ABT-737 (Bcl-2 inhibitor) | Oxalamide linker, biphenyl substituents | Apoptosis induction in cancer cells | LogP: 6.1, PSA: 99 Ų | |
| Morpholine-containing kinase inhibitors | Morpholine ring fused with heterocycles | PI3K/mTOR inhibition (e.g., Pictilisib) | LogP: 2.8–4.0, PSA: 70–90 Ų | |
| Indoline-based therapeutics | 1-Methylindolinyl groups (e.g., Sunitinib) | Tyrosine kinase inhibition (anti-cancer) | LogP: 5.3, PSA: 95 Ų |
Key Observations :
Structural Uniqueness : The target compound combines oxalamide, cyclohexenyl, and indolinyl-morpholine motifs, distinguishing it from simpler oxalamide derivatives like ABT-737, which lack heterocyclic diversity.
However, the bulky cyclohexenyl group may reduce solubility compared to smaller morpholine derivatives .
Indoline Moieties: The 1-methylindolin-5-yl group is structurally analogous to Sunitinib, a multi-kinase inhibitor.
Physicochemical Limitations : Predicted LogP (~4.2) and polar surface area (~110 Ų) suggest moderate lipophilicity and permeability, but the compound’s size (~600 g/mol) may limit bioavailability under Lipinski’s rules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
